

"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1337917

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An In-depth Technical Guide to "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**. This versatile intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in the development of targeted therapeutics.

Chemical Structure and Properties

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide with a reactive bromomethyl group. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the facile introduction of the N,N-dimethylbenzenesulfonamide moiety into more complex molecular architectures.

Chemical Structure:

Molecular Formula: C₉H₁₂BrNO₂S

CAS Number: 3446-91-1[1][2][3]

Molecular Weight: 278.17 g/mol

Physical Properties:

Property	Value	Source
Physical Form	Solid	
Storage Temperature	2-8°C	[1]
Purity	Typically ≥95%	

Safety Information:

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501
H315: Causes skin irritation.	
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	
Source:	

Synthesis

The primary synthetic route to **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** involves a two-step process starting from 4-methylbenzenesulfonyl chloride. The first step is a radical bromination of the benzylic methyl group, followed by the reaction of the resulting sulfonyl chloride with dimethylamine.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride

This protocol is adapted from standard Wohl-Ziegler bromination procedures.^[4]

Materials:

- 4-Methylbenzenesulfonyl chloride
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in the chosen solvent.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide

This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]

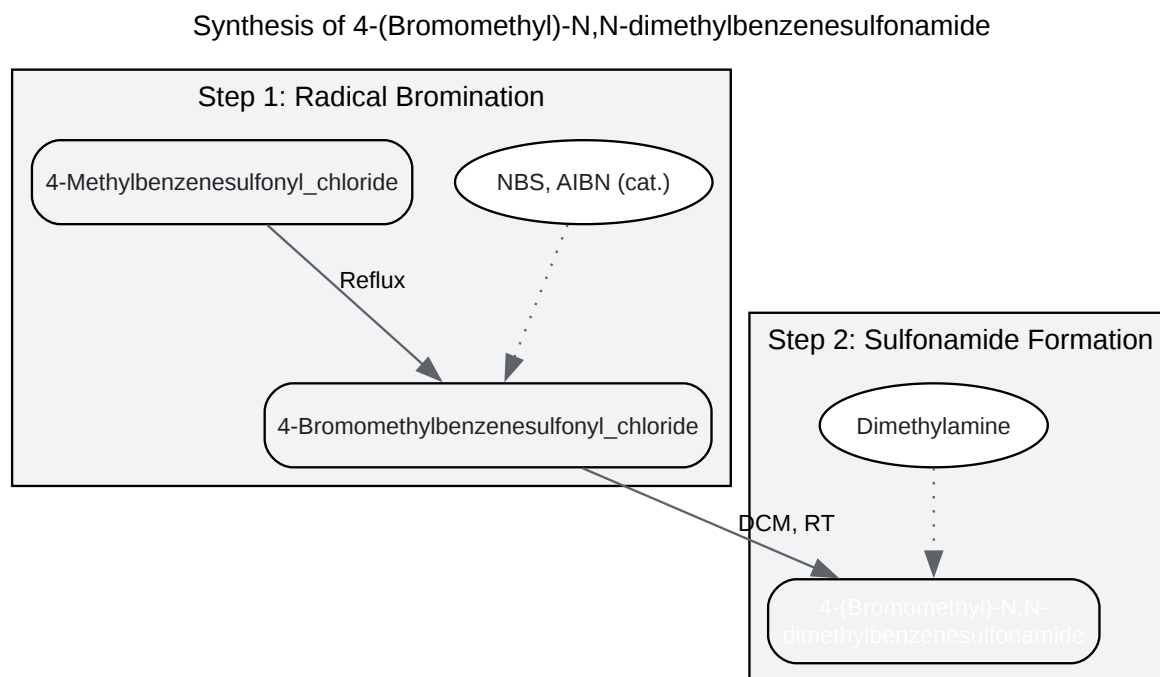
Materials:

- 4-(Bromomethyl)benzenesulfonyl chloride
- Dimethylamine (2 M solution in THF or as a gas)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other non-nucleophilic base (optional)

Procedure:

- Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add dimethylamine (2-3 equivalents) to the stirred solution. If using dimethylamine hydrochloride, an equivalent of a base like triethylamine should be added.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** by column chromatography or recrystallization.

Synthetic Workflow Diagram



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Caption: Synthetic route to **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide**.

Analytical Data (Predicted)

As of the last update, specific experimental spectral data for **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** is not readily available in public databases. The following data is predicted based on the analysis of structurally similar compounds and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted, CDCl ₃ , 400 MHz)	¹³ C NMR (Predicted, CDCl ₃ , 100 MHz)
Chemical Shift (δ, ppm)	Assignment
~7.8 (d, 2H)	Aromatic CH (ortho to SO ₂)
~7.5 (d, 2H)	Aromatic CH (ortho to CH ₂ Br)
~4.5 (s, 2H)	-CH ₂ Br
~2.7 (s, 6H)	-N(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3050-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-CH ₃ , -CH ₂)
~1350 & ~1160	Asymmetric and symmetric S=O stretch (sulfonamide)
~1220	C-N stretch
~700-600	C-Br stretch

Mass Spectrometry (MS)

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine-containing fragments ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the benzylic C-S bond, and fragmentation of the sulfonamide group.

m/z (Predicted)	Fragment
277/279	$[M]^+$
198	$[M - Br]^+$
155	$[CH_2C_6H_4SO_2]^+$
91	$[C_7H_7]^+$ (tropylium ion)
78	$[N(CH_3)_2SO_2]^+$

Applications in Drug Development

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in the synthesis of various biologically active molecules. Its most notable application is in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).

Role in CXCR4 Inhibitor Synthesis

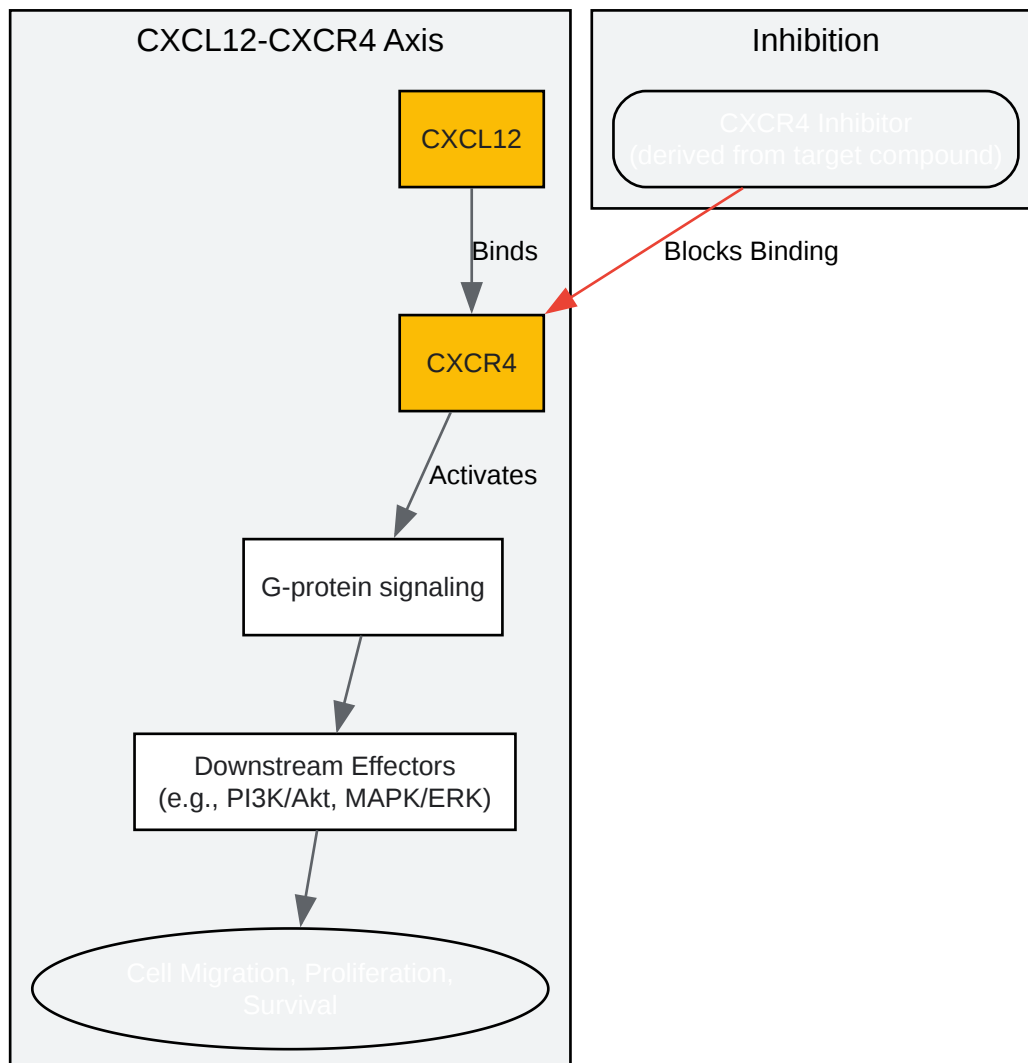
The CXCR4 receptor and its ligand, CXCL12, play a crucial role in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into cells, and inflammatory responses.^{[6][7][8]} Consequently, CXCR4 has emerged as a significant therapeutic target.

The reactive bromomethyl group of **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** allows for its conjugation to various amine-containing scaffolds, leading to the generation of potent CXCR4 antagonists.^[5]

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Inhibitors developed using **4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide** block this interaction, thereby disrupting these pathological processes.

CXCR4 Signaling Pathway and Inhibition



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- To cite this document: BenchChem. ["4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337917#4-bromomethyl-n-n-dimethylbenzenesulfonamide-chemical-structure-and-analysis]

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